molecular formula C9H11F3N2O B13345223 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol

Cat. No.: B13345223
M. Wt: 220.19 g/mol
InChI Key: ARJLZNQDLSHUOV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is a fluorinated amino alcohol derivative designed as a dual inhibitor of human protein kinases CK2 and PIM-1. These kinases regulate critical cellular processes, including proliferation, differentiation, and apoptosis. The compound exhibits potent anticancer activity, particularly against acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines, by inducing apoptosis and autophagy . Its trifluoromethyl group enhances binding affinity to kinase ATP-binding sites, while the pyridin-3-ylmethyl substituent facilitates interactions with catalytic residues .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(pyridin-3-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-2-1-3-13-4-7/h1-4,8,14-15H,5-6H2

InChI Key

ARJLZNQDLSHUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyridine derivative. One common method involves the nucleophilic substitution of a trifluoromethylated alcohol with a pyridine-based amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. Additionally, the pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol and Analogues
Compound Name Substituents Molecular Weight Biological Activity Key Findings References
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol Pyridin-3-ylmethyl amino group, trifluoromethyl 242.24 Dual CK2/PIM-1 inhibition; apoptosis/autophagy induction in leukemia and breast cancer. High selectivity for cancer cells; superior proapoptotic properties compared to DMAT derivatives.
rac-6 : 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol Tetrabromo-benzimidazole amino group, trifluoromethyl 526.89 Dual CK2/PIM-1 inhibition; apoptosis in leukemia and breast cancer. Higher binding affinity (ΔGcalc = -9.2 kcal/mol) than rac-11; induces intrinsic apoptosis pathway.
rac-11 : 3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propane-1,2-diol Tetrabromo-benzimidazole amino group, hydroxyl groups (no fluorine) 447.89 Moderate CK2/PIM-1 inhibition; reduced anticancer activity. Lower binding affinity (ΔGcalc = -7.8 kcal/mol) due to lack of fluorine’s electron-withdrawing effects.
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol (CAS 478047-11-9) Pyridin-2-ylsulfanyl group, trifluoromethyl 227.20 Unknown anticancer activity; structural focus on sulfur interaction. Sulfanyl group may alter binding modes via hydrophobic/π-alkyl interactions.
1,1,1-Trifluoro-3-([2-(trifluoromethyl)benzyl]amino)-2-propanol (CAS 453557-79-4) 2-(Trifluoromethyl)benzyl amino group, trifluoromethyl 287.20 Potential kinase inhibition; irritant (Xi hazard class). Increased lipophilicity from benzyl-CF3 group may enhance membrane permeability.
1,1,1-Trifluoro-3-(tetrahydrofuran-2-ylmethyl)amino)propan-2-ol (Ref:54-PC300872) Tetrahydrofuran-2-ylmethyl amino group, trifluoromethyl 227.20 Not explicitly reported; likely lower kinase affinity. Tetrahydrofuran ring may improve solubility but reduce target specificity.

Key Comparative Insights

Role of Fluorine: The trifluoromethyl group in the target compound and rac-6 enhances binding via hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes . Non-fluorinated analogues like rac-11 exhibit reduced activity due to weaker binding .

Substituent Impact: Pyridine vs. Benzimidazole: The pyridin-3-ylmethyl group in the target compound enables hydrogen bonding with kinase catalytic residues (e.g., Lys68 in CK2-α), whereas rac-6’s tetrabromo-benzimidazole engages in π-π stacking and halogen bonding . Sulfanyl vs. Amino Groups: The sulfanyl group in CAS 478047-11-9 may reduce polar interactions but enhance hydrophobic binding .

Biological Efficacy: rac-6 demonstrates the highest anticancer potency among analogues, with IC50 values <10 µM in leukemia cells, attributed to dual kinase inhibition and apoptosis induction . The target compound shows superior selectivity for cancer cells over non-cancerous Vero cells, minimizing off-target toxicity .

Biological Activity

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyridine moiety, which are significant for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions with biological targets.

Biological Activity Overview

Research indicates that 1,1,1-trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism.

The biological activity of 1,1,1-trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol can be attributed to several mechanisms:

  • Enzyme Interaction : The compound binds to active sites of enzymes, potentially altering their function. For instance, it may inhibit DHFR by mimicking natural substrates or through competitive inhibition.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionDihydrofolate reductase
CytotoxicityCancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of pyridine compounds, including 1,1,1-trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol. Results indicated significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value suggesting potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition profile of the compound against DHFR. The results demonstrated that the compound effectively reduced enzyme activity in vitro, suggesting potential applications in cancer therapy where folate metabolism is critical .

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